Dembrexine

Descripción general

Descripción

Dembrexina es un agente mucolítico utilizado principalmente en medicina veterinaria para reducir la viscosidad de la mucosidad respiratoria. También posee propiedades antitusivas, lo que la hace efectiva en el tratamiento de afecciones respiratorias en caballos .

Métodos De Preparación

Dembrexina se sintetiza a través de una serie de reacciones químicas que involucran bencilamina fenólica. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas en la literatura pública. Se sabe que el compuesto está disponible como monohidrato de clorhidrato de dembrexina para pruebas de laboratorio .

Análisis De Reacciones Químicas

Dembrexina se somete a diversas reacciones químicas, que incluyen:

Reducción: De forma similar a la oxidación, pueden ocurrir reacciones de reducción, pero los reactivos y las condiciones específicas no están ampliamente disponibles.

Sustitución: Dembrexina puede sufrir reacciones de sustitución, particularmente las que involucran sus grupos fenólicos y aminas.

Los reactivos y las condiciones comunes para estas reacciones no se detallan ampliamente en la literatura. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Dembrexina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Dembrexina ejerce sus efectos al alterar los componentes y la viscosidad de la mucosidad respiratoria, mejorando así la eficiencia de los mecanismos de depuración respiratoria. También tiene una acción antitusiva, que ayuda a reducir la tos. Además, la dembrexina aumenta las concentraciones de antibióticos en las secreciones pulmonares, lo que la hace efectiva en el tratamiento de infecciones respiratorias .

Comparación Con Compuestos Similares

Dembrexina es similar a otros agentes mucolíticos como:

Ambroxol: Ambos compuestos reducen la viscosidad de la mucosidad respiratoria y poseen propiedades antitusivas.

N-acetilcisteína: Este compuesto también tiene efectos mucolíticos y se utiliza para descomponer la mucosidad respiratoria.

La singularidad de la dembrexina radica en su uso específico en medicina veterinaria para caballos y su capacidad para aumentar las concentraciones de antibióticos en las secreciones pulmonares .

Actividad Biológica

Dembrexine, a mucolytic agent primarily used in veterinary medicine, has garnered attention due to its biological activity, particularly in treating respiratory conditions in animals. This article explores the compound's mechanisms of action, metabolic pathways, case studies, and comparative analysis with other mucolytic agents.

This compound functions primarily by reducing the viscosity of respiratory mucus. Its biological activity is attributed to several key actions:

- Mucolytic Activity : this compound disrupts the structure of mucopolysaccharides in sputum, facilitating mucus clearance from the respiratory tract. This is critical in treating conditions such as chronic bronchitis and other respiratory diseases in animals .

- Increased Mucus Secretion : The compound enhances secretion from serous cells in the nasal, tracheal, and bronchial glands, as well as type II alveolar cells. This increase in mucus production aids in the effective clearance of secretions .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which contribute to improved respiratory function and overall health outcomes in affected animals.

Metabolism and Safety Profile

This compound undergoes biotransformation primarily through hydroxylation of its aromatic ring, leading to various metabolites that are excreted via urine. Studies indicate that even at dosages up to 15 times the therapeutic level, this compound does not result in significant adverse reactions, highlighting its favorable safety profile during metabolism.

Comparative Analysis with Other Mucolytics

This compound can be compared with other mucolytic agents based on their mechanisms of action and unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bromhexine | Disrupts mucopolysaccharides | Widely used in both human and veterinary medicine |

| Acetylcysteine | Breaks disulfide bonds in mucus | Antioxidant properties; used in various conditions |

| Carbocisteine | Modifies mucus structure | Fewer side effects compared to Bromhexine |

| This compound | Reduces viscosity; increases mucus clearance | Particularly effective for certain veterinary applications |

This compound's unique structural characteristics and specific action on mucus viscosity distinguish it from these compounds, making it especially effective for veterinary applications while maintaining a favorable safety profile.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study 1 : A 12-year-old Tinker mare was treated with this compound for chronic nasal discharge and poor response to previous treatments. After one week of this compound therapy, significant improvement was observed in mucus clearance and overall respiratory function .

- Case Study 2 : In another instance involving horses with recurrent airway obstruction (RAO), this compound was administered as part of a comprehensive treatment plan. The results indicated enhanced respiratory compliance and reduced mucus viscosity, leading to improved clinical outcomes .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in the Veterinary Record highlighted that this compound effectively reduces sputum viscosity and enhances pulmonary surfactant levels, which are crucial for maintaining respiratory health in equines .

- Another research article emphasized the compound's role in managing acute bronchitis and upper airway infections, showcasing its broad applicability across various respiratory ailments in animals .

Propiedades

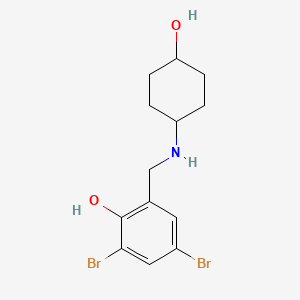

IUPAC Name |

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPQKGMHLHFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016398, DTXSID10868698 | |

| Record name | Dembrexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-09-3 | |

| Record name | Dembrexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dembrexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMBREXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.